molecular formula C12H16O2 B1296490 2-Cyclohexylbenzene-1,4-diol CAS No. 4197-75-5

2-Cyclohexylbenzene-1,4-diol

Cat. No.: B1296490
CAS No.: 4197-75-5
M. Wt: 192.25 g/mol
InChI Key: SNWSZCGYPHRJEY-UHFFFAOYSA-N
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Description

2-Cyclohexylbenzene-1,4-diol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . It is characterized by a benzene ring substituted with a cyclohexyl group and two hydroxyl groups at the 1 and 4 positions. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

2-Cyclohexylbenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Based on its structure, it can be inferred that it might undergo oxidation reactions similar to other diols . The compound could potentially be involved in reactions such as epoxidation and hydroxylation .

Biochemical Pathways

Given its potential to undergo oxidation reactions, it might be involved in pathways related to oxidative stress and redox homeostasis .

Pharmacokinetics

Its molecular weight of 19226 suggests that it could potentially be absorbed and distributed in the body

Result of Action

Its potential involvement in oxidative reactions suggests that it might influence cellular redox status and potentially induce oxidative stress .

Action Environment

The action, efficacy, and stability of 2-Cyclohexylbenzene-1,4-diol could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. Its boiling point is 303.1ºC at 760 mmHg , indicating that it is stable under normal physiological conditions.

Biochemical Analysis

Biochemical Properties

2-Cyclohexylbenzene-1,4-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative and reductive pathways, such as amino acid hydroxylase and aldehyde reductase . These interactions are crucial for the compound’s role in modifying metabolic pathways and influencing cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it binds to specific enzymes, altering their activity and subsequently affecting metabolic pathways . These interactions are essential for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered cellular responses . Long-term exposure to the compound can result in significant changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects. Beyond this range, the compound may become toxic, emphasizing the need for careful dosage management in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, it has been shown to influence pathways involving the conversion of glucose into other metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine the compound’s localization and accumulation within cells, influencing its overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its activity. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations . Understanding its subcellular localization is crucial for elucidating its function and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzene-1,4-diol can be synthesized through several methods. One common approach involves the cyclohexylation of hydroquinone. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylbenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Cyclohexylhydroquinone
  • Cyclohexylbenzoquinone
  • Cyclohexylphenol

Comparison: 2-Cyclohexylbenzene-1,4-diol is unique due to the presence of both hydroxyl groups and a cyclohexyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. For example, cyclohexylhydroquinone lacks the second hydroxyl group, which affects its oxidation potential and reactivity in substitution reactions .

Properties

IUPAC Name

2-cyclohexylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWSZCGYPHRJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324905
Record name 2-cyclohexylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4197-75-5
Record name 4197-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyclohexylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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